5-Methylindolin-2-one
Overview
Description
5-Methylindolin-2-one is an organic compound with the molecular formula C9H9NO . It is a solid substance that appears white or pale yellow . It is commonly used as an intermediate in organic synthesis .
Synthesis Analysis
This compound is typically synthesized through chemical methods . A common synthesis method involves reacting an appropriate amount of acetic anhydride with methylbenzylamine in the presence of indole alkaloids, then removing the phenyl ring in the product to obtain this compound .
Molecular Structure Analysis
The molecular weight of this compound is 147.18 . Its InChI code is 1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-5,10-11H,1H3 .
Physical And Chemical Properties Analysis
This compound is a solid substance that appears white or pale yellow . It has a molecular weight of 147.18 and a density of 1.155±0.06 g/cm3 (Predicted) . It has a melting point of 52-55°C (lit.) and a boiling point of 176-178°C17mm Hg (lit.) . Its flash point is 109.2 °C .
Scientific Research Applications
Synthesis and Characterization
Heterocyclic Derivatives Synthesis : 5-Methylindolin-2-one derivatives are synthesized and characterized in various studies. These derivatives have been explored for their potential in pharmacological applications, particularly in the synthesis of antihypertensive drugs. The studies provide detailed characterizations using methods like UV, GC/MS, IR, and NMR, enhancing our understanding of these compounds (Peyrot et al., 2001).
Oxidation Processes and Kinetics : The oxidation of 1-amino-2-methylindoline, a closely related compound, has been extensively studied. These studies are crucial for understanding the chemical behavior and potential applications of this compound in various chemical reactions, especially in the context of the Raschig process (Elkhatib et al., 2002).
Chemical Structure Analysis
Crystal Structure Investigations : Research on the crystal structure of derivatives of this compound, such as 3-hydroxyimino-1-methylindolin-2-one, provides insights into the molecular geometry and intermolecular interactions. These studies are essential for understanding the compound's physical properties and potential applications in materials science (Miao et al., 2011).
Pharmacological Properties and Drug Synthesis : Research on compounds like SB-243213, which includes this compound structures, shows significant pharmacological properties. These studies contribute to our understanding of the compound's role in drug development, particularly in the context of anxiolytic and psychotropic medications (Wood et al., 2001).
Applications in Electrochemistry and Pharmacokinetics
Electrochemical Reactors : The reduction of N-nitroso-2-methylindoline, a related compound, in electrochemical reactors has been studied. This research is critical for understanding the electrochemical properties of this compound and its potential applications in electrochemical synthesis and reactors (Weise et al., 1986).
- -one derivatives (Damaj et al., 1990).
Anti-Inflammatory and Analgesic Properties
- Novel Anti-Inflammatory Compounds : Research on new compounds like 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one demonstrates significant anti-inflammatory and analgesic activities, highlighting the potential of this compound derivatives in developing non-ulcerogenic treatments for chronic inflammatory diseases (dos Santos et al., 2010).
Computational Chemistry and Molecular Interaction Studies
- Computational Chemistry Analysis : Studies focusing on the computational chemistry of various derivatives, including those of this compound, offer insights into their molecular stability, energy, and heat of formation. This research is crucial for predicting the behavior and applications of these compounds in various fields (Bassyouni et al., 2012).
Kinetics and Mechanism of Oxidation Reactions
- Oxidation Reaction Kinetics : The kinetics and mechanism of the oxidation of 2-methylindole, closely related to this compound, have been studied. These findings are significant for understanding the reactivity and potential applications of this compound in chemical synthesis and industrial processes (Amer, 2020).
Safety and Hazards
5-Methylindolin-2-one is classified under the GHS07 pictogram with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
5-Methylindolin-2-one is commonly used as an intermediate in organic synthesis . It can be used to synthesize various indole derivatives, which have significant applications in the pharmaceutical and chemical industries . It can also be used to synthesize natural products, organic heterocyclic compounds, and heterocyclic nitrogen ligands . Therefore, its future directions are likely to continue in these areas.
Mechanism of Action
Target of Action
5-Methylindolin-2-one, also known as 5-methyl-1,3-dihydro-2H-indol-2-one , is a compound that has been found to exhibit potent antibacterial activity against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus . The primary targets of this compound are the bacterial cells of these species.
Mode of Action
It has been observed that the compound exhibits a lethal action against staphylococcus species . It is also suggested that the compound may increase the susceptibility of Staphylococcus aureus to other antibiotics, such as ciprofloxacin, gentamicin, kanamycin, and streptomycin .
Biochemical Pathways
It is known that the compound has a significant impact on the bacterial cells of staphylococcus species
Pharmacokinetics
It is known that the compound is a solid that is soluble in some organic solvents, such as ethanol and dimethylformamide This suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is its antibacterial activity against Staphylococcus species . It has been observed that the compound can kill these bacterial cells and increase their susceptibility to other antibiotics . This suggests that this compound could potentially be used in the treatment of infections caused by Staphylococcus species.
properties
IUPAC Name |
5-methyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDSHSATAEREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416041 | |
Record name | 5-Methylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3484-35-3 | |
Record name | 5-Methyloxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3484-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the anti-inflammatory properties of 5-methylindolin-2-one derivatives?
A1: Research suggests that certain derivatives of this compound, specifically 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, exhibit promising anti-inflammatory and analgesic properties comparable to the COX-2 inhibitor lumiracoxib. [] This particular derivative demonstrated significant inhibition of cell migration in a thioglycollate-induced peritonitis model, showcasing its potential as a new prototype for treating chronic inflammatory diseases with reduced gastric ulceration risks. []
Q2: How does the structure of this compound derivatives influence their antiproliferative activity?
A2: Studies utilizing isatin-based Schiff bases, which are derivatives of this compound, revealed a strong structure-activity relationship regarding their antiproliferative activity against various cancer cell lines. [] The incorporation of specific substituents, like those found in compound 17f (3‐((1,5‐dimethyl‐3‐oxo‐2‐phenyl‐2,3‐dihydro‐1H‐pyrazol‐4‐yl)imino)‐1‐((1‐(2‐methoxyphenyl)‐1H‐1,2,3‐triazol‐4‐yl)methyl)‐5‐methylindolin‐2‐one), significantly enhanced potency compared to reference drugs like Sunitinib. [] These findings highlight the importance of structural modifications in optimizing the antiproliferative activity of this compound derivatives.
Q3: How is the structure of (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one confirmed?
A3: The structure of (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one has been meticulously characterized through various analytical techniques. These include elemental analysis, 1H and 13C-NMR spectroscopy, and single-crystal X-ray structural analysis. [] This comprehensive approach provides strong evidence supporting the assigned structure of this specific this compound derivative.
Q4: Have computational methods been used to study this compound derivatives?
A4: Yes, computational chemistry plays a crucial role in understanding this compound derivatives. For instance, molecular orbital calculations at the B3LYP/6-31G(d,p) level were employed to investigate the structural characteristics and relative stabilities of both (E) and (Z) isomers of 1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one. [] This theoretical approach, validated by experimental crystallographic data, provides valuable insights into the molecular properties of these compounds, aiding further research and development. Additionally, 2D-QSAR studies have been conducted on isatin-based Schiff bases, supporting their biological data and highlighting the power of computational methods in drug discovery. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.